molecular formula C14H16ClN5O B3034059 (4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1351788-71-0

(4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B3034059
CAS No.: 1351788-71-0
M. Wt: 305.76
InChI Key: VCJLKXNTIXACNF-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The piperidine ring can be introduced through nucleophilic substitution reactions. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-Aminopiperidin-1-yl)(4-chlorophenyl)methanone
  • 1-Acetyl-4-aminopiperidine hydrochloride
  • 1-(4-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone

Uniqueness

Compared to similar compounds, (4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone stands out due to its triazole ring, which imparts unique chemical and biological properties. This structural feature can enhance its binding affinity to certain targets and improve its stability under various conditions.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-[1-(4-chlorophenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c15-10-1-3-12(4-2-10)20-9-13(17-18-20)14(21)19-7-5-11(16)6-8-19/h1-4,9,11H,5-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJLKXNTIXACNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone
Reactant of Route 2
(4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone
Reactant of Route 3
(4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone
Reactant of Route 4
(4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone
Reactant of Route 6
(4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone

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